Cas no 2580099-24-5 (rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate)

Technical Introduction: rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a trifluoromethyl group at the 5-position and a tert-butyl ester moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tert-butyl ester provides a handle for further functionalization. Its stereochemistry makes it valuable for asymmetric synthesis and chiral scaffold development. The compound is characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its structural features make it a useful building block for bioactive molecule design.
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate structure
2580099-24-5 structure
商品名:rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
CAS番号:2580099-24-5
MF:C10H16F3NO2
メガワット:239.234753608704
CID:5656885
PubChem ID:165890098

rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28276702
    • 2728727-75-9
    • 2580099-24-5
    • tert-butyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
    • EN300-27726978
    • rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
    • インチ: 1S/C10H16F3NO2/c1-9(2,3)16-8(15)6-4-5-7(14-6)10(11,12)13/h6-7,14H,4-5H2,1-3H3/t6-,7+/m0/s1
    • InChIKey: FIUJGIUBTNXCLM-NKWVEPMBSA-N
    • ほほえんだ: FC([C@H]1CC[C@@H](C(=O)OC(C)(C)C)N1)(F)F

計算された属性

  • せいみつぶんしりょう: 239.11331324g/mol
  • どういたいしつりょう: 239.11331324g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 38.3Ų

rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27726978-1.0g
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
2580099-24-5 95.0%
1.0g
$1557.0 2025-03-19
Enamine
EN300-27726978-0.5g
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
2580099-24-5 95.0%
0.5g
$1495.0 2025-03-19
Enamine
EN300-27726978-5g
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
2580099-24-5
5g
$4517.0 2023-09-10
Enamine
EN300-27726978-0.1g
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
2580099-24-5 95.0%
0.1g
$1371.0 2025-03-19
Enamine
EN300-27726978-5.0g
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
2580099-24-5 95.0%
5.0g
$4517.0 2025-03-19
Enamine
EN300-27726978-2.5g
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
2580099-24-5 95.0%
2.5g
$3051.0 2025-03-19
Enamine
EN300-27726978-10.0g
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
2580099-24-5 95.0%
10.0g
$6697.0 2025-03-19
Enamine
EN300-27726978-1g
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
2580099-24-5
1g
$1557.0 2023-09-10
Enamine
EN300-27726978-0.25g
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
2580099-24-5 95.0%
0.25g
$1432.0 2025-03-19
Enamine
EN300-27726978-0.05g
rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
2580099-24-5 95.0%
0.05g
$1308.0 2025-03-19

rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate 関連文献

rac-tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylateに関する追加情報

Professional Introduction to Rac-Tert-butyl (2R,5S)-5-(Trifluoromethyl)pyrrolidine-2-Carboxylate (CAS No. 2580099-24-5)

Rac-Tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate, a compound with the CAS number 2580099-24-5, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This compound, characterized by its unique stereochemical configuration and structural features, has garnered considerable attention for its potential applications in drug development and synthetic chemistry.

The molecular structure of Rac-Tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate incorporates a trifluoromethyl group and a tert-butyl ester moiety, which contribute to its distinct physicochemical properties. The presence of these substituents enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in the development of chiral building blocks for the synthesis of enantiomerically pure drugs. The stereochemistry of Rac-Tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate plays a crucial role in determining its biological activity. The (2R,5S) configuration ensures optimal interactions with biological targets, thereby improving the efficacy and selectivity of potential therapeutic agents.

One of the most compelling aspects of this compound is its utility in the synthesis of complex pharmaceutical intermediates. The trifluoromethyl group is particularly valuable in medicinal chemistry due to its ability to modulate lipophilicity and metabolic stability. This feature has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory drugs.

Recent research has highlighted the importance of fluorinated pyrrolidines in drug discovery. Compounds like Rac-Tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate have shown promise in preclinical studies as key intermediates for the synthesis of novel therapeutic agents. These studies have demonstrated that incorporating fluorine atoms into heterocyclic structures can significantly enhance pharmacological properties such as binding affinity and pharmacokinetic profiles.

The tert-butyl ester group in the molecular structure also contributes to the compound's versatility. This moiety can be readily modified through various chemical transformations, allowing for the synthesis of a wide range of derivatives with tailored biological activities. Such flexibility is highly valuable in drug development pipelines where rapid iteration and optimization are essential.

The synthesis of racemic mixtures often presents challenges in pharmaceutical research due to the need for enantiomerically pure compounds. However, advances in asymmetric synthesis have made it possible to produce enantiomerically enriched forms of racemic compounds like Rac-Tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate. These techniques have opened new avenues for the development of highly selective and potent drugs.

In conclusion, Rac-Tert-butyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate represents a significant contribution to the field of chiral chemistry and pharmaceutical research. Its unique structural features and stereochemical configuration make it a valuable tool for drug discovery and synthetic chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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